molecular formula C11H19N3 B13083268 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13083268
M. Wt: 193.29 g/mol
InChI Key: SNLDYAYVRJRXDF-UHFFFAOYSA-N
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Description

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical compound featuring a fused pyrazolopyrimidine heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is an area of significant interest in medicinal and organic chemistry due to its structural resemblance to purine bases, allowing it to mimic these natural structures in biological systems . As a result, this class of compounds is extensively investigated for its potential pharmacological properties . Researchers utilize this and similar scaffolds as key intermediates in the design and synthesis of novel biologically active molecules . The specific steric and electronic influences of the tert-butyl and methyl substituents on this core structure make it a valuable building block for further chemical exploration and derivatization in drug discovery efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

7-tert-butyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-7-13-14-9(11(2,3)4)5-6-12-10(8)14/h7,9,12H,5-6H2,1-4H3

InChI Key

SNLDYAYVRJRXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of Pyrazolo[1,5-a]pyrimidine Core

The core ring system is formed by cyclocondensation of 3-methyl-1H-pyrazol-5-amine with tert-butyl-substituted β-enaminones. This reaction involves nucleophilic attack of the amino group on the enaminone, followed by cyclization and aromatization under acidic or basic conditions.

Step Reagents/Conditions Outcome Yield (%)
1 3-methyl-1H-pyrazol-5-amine + tert-butyl β-enaminone, AcOH, reflux Cyclocondensation to fused pyrazolo[1,5-a]pyrimidine 70-85

Microwave irradiation has been reported to improve reaction times significantly, reducing hours-long reflux to minutes with comparable or improved yields.

Functional Group Transformations and Substituent Introduction

  • Reduction of ester groups to alcohols using sodium borohydride
  • Oxidation of alcohols to aldehydes with Dess–Martin periodinane
  • Reductive amination to introduce amine substituents using sodium triacetoxyborohydride

These steps are often applied in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives but may be adapted or omitted depending on the exact target molecule.

Alternative Synthetic Routes

In some protocols, β-ketonitriles are reacted with hydrazine to form aminopyrazoles, which are then cyclized with ethyl (E)-ethoxy-2-methylacrylate under basic conditions to yield pyrazolopyrimidones. Subsequent chlorination and nucleophilic substitution steps allow for the introduction of tert-butyl groups and other substituents.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Notes
1 β-Enaminone + 3-methyl-pyrazol-5-amine Acetic acid, reflux or microwave irradiation Core ring formation
2 Reduction NaBH4 Ester to alcohol conversion
3 Oxidation Dess–Martin periodinane Alcohol to aldehyde
4 Reductive amination NaBH(OAc)3, amine Amino substituent introduction
5 Cyclization and substitution POCl3 or other chlorinating agents Introduction of tert-butyl and methyl groups

Research Findings and Yield Data

A study synthesizing pyrazolo[1,5-a]pyrimidine derivatives reported:

Compound Synthetic Step Yield (%) Purity (%) Characterization Techniques
Intermediate alcohol (step 2) NaBH4 reduction 99 >98 NMR, MS
Aldehyde (step 3) Dess–Martin oxidation 46 >95 NMR, IR
Final pyrazolo[1,5-a]pyrimidine Cyclocondensation + substitution 70-85 >98 NMR, MS, Elemental analysis

These data indicate that the reduction step is highly efficient, while oxidation yields are moderate, possibly due to sensitivity of intermediates. Final ring closure and substitution steps yield the target compound in good overall yield.

Analytical and Structural Confirmation

The synthesized 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is typically characterized by:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Notes
Cyclocondensation 3-methyl-pyrazol-5-amine + tert-butyl β-enaminone, AcOH, reflux/microwave 70-85 Core ring formation
Ester reduction NaBH4, MeOH or EtOH ~99 High efficiency
Alcohol oxidation Dess–Martin periodinane ~46 Moderate yield, sensitive step
Reductive amination Sodium triacetoxyborohydride, amine 60-85 Introduces amine substituents
Chlorination/substitution POCl3 or equivalents Variable (70-80) For functional group modifications

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structure allows for interaction with ATP-binding sites in these kinases, leading to apoptosis in cancer cells .

Anti-inflammatory Properties
Another notable application is in the treatment of inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A systematic review highlighted its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the modulation of signaling pathways that regulate inflammation.

Agriculture

Pesticide Development
In agricultural applications, 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a scaffold for developing novel pesticides. Its derivatives have been synthesized and tested for insecticidal activity against common pests. A recent study found that specific formulations exhibited high efficacy against aphids and whiteflies while being environmentally benign .

Herbicide Potential
Additionally, the compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. Field trials demonstrated a significant reduction in weed biomass when applied at optimal concentrations .

Material Science

Polymer Synthesis
In material science, 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is utilized in synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have reported improved tensile strength and flexibility in polymer composites containing this compound .

Nanomaterials
Moreover, its derivatives are being explored for applications in nanotechnology. The ability to functionalize nanoparticles with pyrazolo[1,5-a]pyrimidine derivatives allows for targeted drug delivery systems. Research indicates that these nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites while minimizing side effects .

Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibits tumor growth via kinase targeting
Anti-inflammatory drugsReduces pro-inflammatory cytokines
AgriculturePesticidesEffective against pests like aphids and whiteflies
HerbicidesInhibits weed growth through metabolic interference
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties
NanotechnologyEnables targeted drug delivery systems

Mechanism of Action

The mechanism of action of 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects at Position 7

The tert-butyl group at position 7 distinguishes this compound from analogs with other substituents. Key comparisons include:

Substituent Compound Example Key Properties Synthetic Method
tert-Butyl 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine High lipophilicity, steric bulk; may enhance membrane permeability and metabolic stability . Multicomponent reactions with tert-butyl reagents .
Trifluoromethyl (CF₃) 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) Electron-withdrawing effect; improves metabolic resistance and binding affinity to hydrophobic pockets . SNAr activation using PyBroP .
Halogens (Cl, Br) 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Enhances reactivity for further functionalization; may improve cytotoxicity . Halogenation of preformed pyrazolo-pyrimidines .

Physicochemical Impact :

  • Lipophilicity: tert-Butyl > CF₃ > halogens (due to tert-butyl’s non-polar nature) .
  • Molecular Weight : tert-Butyl analogs (e.g., C₈H₁₀F₃N₃ in : MW 217.2) are heavier than CF₃ derivatives (e.g., C₉H₇F₃N₄: MW 244.2) .
Substituent Effects at Position 3

The methyl group at position 3 contrasts with other common substituents:

Substituent Compound Example Role
Methyl 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Electron-donating; stabilizes the core structure without steric hindrance .
Aryl/Heteroaryl 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines () Enhances π-π stacking interactions in biological targets; improves potency .
Bromo 3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine () Facilitates cross-coupling reactions (e.g., Suzuki) for diversification .

Biological Activity

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties, including antitubercular and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1695197-03-5

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds within the pyrazolo[1,5-a]pyrimidine family. A focused library of analogues was synthesized to evaluate their efficacy against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited low cytotoxicity and significant antitubercular activity within macrophages. Importantly, the mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Cytotoxicity (HepG2)Mechanism of Action
P60.25LowNon-cell wall related
P70.50ModerateNon-iron uptake
P190.10LowUnknown

Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral properties. Specifically, it has been identified as a potential inhibitor of casein kinase 2 (CSNK2), which plays a role in various viral replication processes. The compound's ability to selectively inhibit CSNK2 suggests promising avenues for developing antiviral therapies .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using HepG2 liver cancer cells to determine the safety profile of 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Results indicated that many derivatives maintained favorable cytotoxicity profiles while exhibiting potent biological activities. This balance is crucial for therapeutic applications where efficacy must be matched with safety .

Case Studies and Research Findings

One notable study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives. The research focused on optimizing structural features to enhance biological activity while minimizing toxicity. The most promising compounds demonstrated significant antitubercular activity with minimal side effects in vitro and ex vivo models.

Mechanisms of Resistance

Research has also identified mechanisms through which resistance to these compounds may develop. Mutations in specific enzymes such as flavin adenine dinucleotide (FAD)-dependent hydroxylases have been linked to reduced efficacy due to increased catabolism of the drug . Understanding these mechanisms is essential for developing more effective therapeutic strategies.

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